molecular formula C21H24N2O3 B12300021 Diaboline CAS No. 509-40-0

Diaboline

Cat. No.: B12300021
CAS No.: 509-40-0
M. Wt: 352.4 g/mol
InChI Key: QSDMAJZSSDNJPO-YJQMPPAXSA-N
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Description

Diaboline is a naturally occurring alkaloid extracted from the flowering plant Strychnos diaboli. It was first isolated by H. King in 1949 and later synthesized in 2002 by M. Shibasaki and co-workers. This compound is known for its potent neurotoxic properties and acts as a glycine receptor antagonist, similar to strychnine .

Preparation Methods

Diaboline can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route involves multiple steps, including ester hydrolysis, decarboxylation, oxidation, and reduction. The key intermediate in the synthesis is geissoschizine, which undergoes further transformations to yield this compound

Chemical Reactions Analysis

Diaboline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Diaboline has several scientific research applications:

Mechanism of Action

Diaboline exerts its effects by antagonizing glycine receptors in the central nervous system. This action inhibits the inhibitory neurotransmitter glycine, leading to increased neuronal excitability and convulsions. The molecular targets of this compound include the glycine receptor subunits, and its pathway involves disrupting normal neurotransmission, which can result in severe neurotoxic effects .

Comparison with Similar Compounds

Diaboline is structurally and functionally similar to other alkaloids such as strychnine and brucine. this compound is unique in its specific glycine receptor antagonism and its distinct synthetic pathway. Similar compounds include:

This compound’s uniqueness lies in its specific interactions with glycine receptors and its distinct synthetic and natural biosynthetic pathways.

Properties

CAS No.

509-40-0

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-11-yl]ethanone

InChI

InChI=1S/C21H24N2O3/c1-12(24)23-16-5-3-2-4-15(16)21-7-8-22-11-13-6-9-26-20(25)18(19(21)23)14(13)10-17(21)22/h2-6,14,17-20,25H,7-11H2,1H3/t14-,17-,18+,19-,20+,21+/m0/s1

InChI Key

QSDMAJZSSDNJPO-YJQMPPAXSA-N

Isomeric SMILES

CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=CC=CC=C61

Canonical SMILES

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=CC=CC=C61

Origin of Product

United States

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